Caesium dichromate

Descripción general

Descripción

- Caesium dichromate is a yellow crystalline solid.

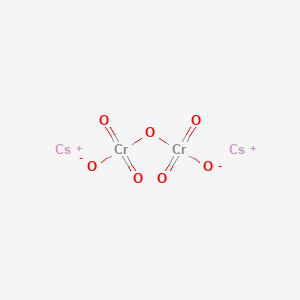

- Chemical formula: Cs2Cr2O7.

- Major historical application: Production of caesium vapor during vacuum tube manufacture.

Synthesis Analysis

- Prepared from the reaction of chromium (VI) oxide with caesium carbonate or via salt metathesis reactions.

Molecular Structure Analysis

- Crystallizes in the orthorhombic system.

Chemical Reactions Analysis

- Reacts with reducing agents to produce caesium vapor.

Physical And Chemical Properties Analysis

- Yellow crystalline solid.

- Density: 4.237 g/cm³.

- Melting point: 954 to 961 °C.

- Solubility in water: 45.50 g/100 g (25 °C).

Aplicaciones Científicas De Investigación

Application 1: Adsorption of Cesium Cations and Chromate Anions

- Results or Outcomes : The CTAB-zeolite exhibited adsorption capacities of 0.713 and 1.216 mmol/g for Cs (I) and Cr (VI), respectively. The results showed that CTAB-zeolite had the efficiency to simultaneously adsorb the concerned species in the pH range 2.5–4.2 .

Application 2: Production of Caesium Vapour during Vacuum Tube Manufacture

- Methods of Application : The vapour was then added to the tube to react with and remove remaining gases, including nitrogen and oxygen .

- Results or Outcomes : This application was mainly used in the past and currently, it is only used as the precursor for other compounds of academic interest .

Application 3: Preparation of Other Compounds

- Summary of the Application : Caesium chromate is used as a precursor for other compounds of academic interest .

- Methods of Application : Caesium dichromate (itself derived via salt metathesis from ammonium dichromate) yields the chromate following alkalinisation with caesium hydroxide . The reaction is as follows:

- Results or Outcomes : This method is used to prepare other compounds of academic interest .

Application 4: Wood Preservation

- Summary of the Application : Chromium (Sodium dichromate dihydrate, Na2Cr2O7·2H2O, or potassium dichromate, K2Cr2O7) acts as a chemical fixing agent to the wood’s cellulose and lignin and has little or no preserving properties .

- Methods of Application : The chromate is applied to the wood as a solution .

- Results or Outcomes : The chromate acts as a chemical fixing agent to the wood’s cellulose and lignin .

Application 5: Chrome Plating

- Summary of the Application : Chromates and dichromates are used in chrome plating to protect metals from corrosion and to improve paint adhesion .

- Methods of Application : The chromate or dichromate is applied to the metal as a coating .

- Results or Outcomes : The chromate or dichromate coating protects the metal from corrosion and improves the adhesion of paint .

Application 6: Production of Radioactive Cesium

- Summary of the Application : Radioactive cesium is one of the most hazardous and problematic radionuclides due to its high water solubility and mobility, long half-life, high specific radioactivity, and comparable ionic radius to that of potassium .

- Methods of Application : Radionuclides of cesium and chromium co-exist in radioactive liquid wastes generated from radioisotope production facilities and/or radiochemistry research laboratories .

- Results or Outcomes : Among the various technologies applied for the removal of (radio)contaminants from liquid wastes, adsorption is often preferred due to its high efficiency, simplicity, low-cost, and reversibility .

Safety And Hazards

- Toxic, carcinogenic, and oxidizing properties.

- May cause allergy or asthma symptoms if inhaled.

- May cause cancer by inhalation.

Direcciones Futuras

- Currently used as a precursor for other compounds of academic interest.

Propiedades

IUPAC Name |

dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWIYQPYXQGBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2Cr2O7, Cr2Cs2O7 | |

| Record name | caesium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159304 | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |

| Record name | Cesium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Caesium dichromate | |

CAS RN |

13530-67-1 | |

| Record name | Caesium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caesium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caesium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.